3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
CAS No.: 1795480-98-6
Cat. No.: VC6360127
Molecular Formula: C19H18N2O4
Molecular Weight: 338.363
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1795480-98-6 |
---|---|
Molecular Formula | C19H18N2O4 |
Molecular Weight | 338.363 |
IUPAC Name | 3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]benzonitrile |
Standard InChI | InChI=1S/C19H18N2O4/c1-13-9-17(11-18(22)24-13)25-16-5-7-21(8-6-16)19(23)15-4-2-3-14(10-15)12-20/h2-4,9-11,16H,5-8H2,1H3 |
Standard InChI Key | DXUTVLLRFXIGBB-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Introduction
Synthetic Routes
The synthesis of such complex molecules typically involves multi-step processes. Common strategies might include:
-
Formation of the Pyran Ring: This could involve the condensation of appropriate precursors to form the pyran core.
-
Introduction of the Piperidine Ring: This might involve coupling reactions to attach the piperidine to the pyran derivative.
-
Attachment of the Benzonitrile Group: This could involve further coupling reactions or the use of appropriate reagents to introduce the cyano group.
Given the lack of specific information on 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile, general synthetic strategies for similar compounds would involve solvents like dichloromethane or toluene and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Potential Applications
While specific applications for 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzonitrile are not detailed in the search results, compounds with similar structures have been explored for their potential in:
-
Chemistry: As intermediates for synthesizing more complex molecules and studying reaction mechanisms.
-
Biology: Investigating interactions with biological macromolecules and studying cellular processes.
-
Medicine: Exploring pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume